rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is a complex organic compound belonging to the class of furo[2,3-c]pyrroles This compound is characterized by its unique hexahydro structure and the presence of a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalytic amount of iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrole compounds.
Scientific Research Applications
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The methoxymethyl group plays a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole
- Rel-(3s,3as,6as)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole
- Rel-(3r,3as,6as)-tert-butyl 3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole
Uniqueness
Rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole is unique due to its specific stereochemistry and the presence of the methoxymethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3aR,6aR)-3a-(methoxymethyl)-2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-2-3-11-7(8)4-9-5-8/h7,9H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
CHHYVXFYKYNENK-JGVFFNPUSA-N |
Isomeric SMILES |
COC[C@]12CCO[C@H]1CNC2 |
Canonical SMILES |
COCC12CCOC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.